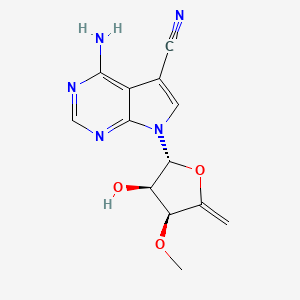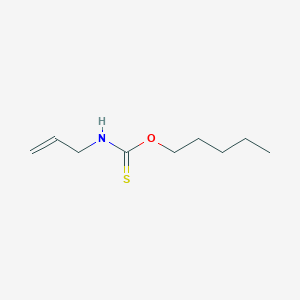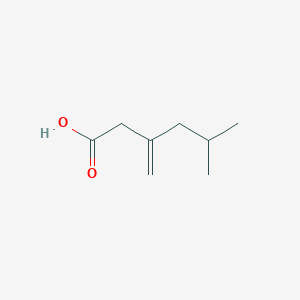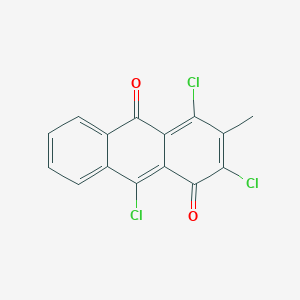
Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester is a chemical compound with a complex structure. It consists of 19 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester involves several steps. One common method includes the reaction of benzenecarbodithioic acid with 1-methyl-1-phenylethyl ester and propyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarbodithioic acid 1-methyl-1-phenylethyl ester
- Cumyl dithiobenzoate
Uniqueness
Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it valuable for various applications .
Propriétés
| 93589-79-8 | |
Formule moléculaire |
C13H19NOS |
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
S-propyl N-methyl-N-(1-phenylethyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-4-10-16-13(15)14(3)11(2)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
Clé InChI |
PBEBWQXMSQKLMS-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=O)N(C)C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/no-structure.png)



![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)




